N,N-Dibenzylguanidine hydrochloride

概要

説明

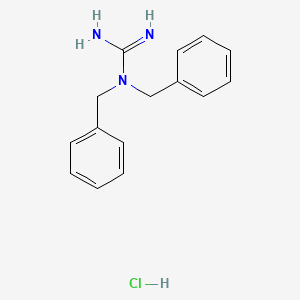

N,N-Dibenzylguanidine hydrochloride is a chemical compound with the molecular formula C15H18ClN3 and a molecular weight of 275.77 g/mol. It is a derivative of guanidine, characterized by the presence of two benzyl groups attached to the nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used to install the guanidine functionality . Additionally, cyanamides can react with derivatized amines to form guanidines .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of transition-metal-catalyzed guanylation reactions. These reactions typically involve the catalytic guanylation of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions . These methods are preferred due to their efficiency and scalability.

化学反応の分析

Substitution Reactions

DBGH undergoes nucleophilic substitution at nitrogen centers, particularly under basic conditions. A notable example involves its reactivity with pyridine dicarboxylates:

| Reagents/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| KOtBu, DMF, dimethyl pyridine-2,3-dicarboxylate | Tricyclic guanidine derivative | 49% | -NMR (DMSO-d6): δ 10.95 (s), 8.88 (dd), 7.31 (m) |

This reaction proceeds via deprotonation of the guanidine NH group, enabling nucleophilic attack on the electrophilic carbonyl carbon of the pyridine dicarboxylate .

Cyclization and Rearrangement

DBGH participates in tandem guanylation-cyclization reactions with diamines. For example:

| Substrate | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| 2-Chloroquinazolinone | 1,3-Diaminopropane, microwave, 150°C | Twisted-cyclic guanidine | 81% yield; NOE correlations confirm stereochemistry |

The benzyl groups stabilize intermediates during cyclization, favoring twisted conformations over planar alternatives .

Acid-Base Reactivity

The strong basicity of DBGH (pKa ~13.6) enables proton transfer reactions:

Stability Under Harsh Conditions

-

Thermal : Stable ≤230°C; decomposes above 250°C via C-N bond cleavage .

-

Basic : Degrades in 1M NaOH (50°C, 16 h) via benzyl group oxidation .

Mechanistic Insights

The benzyl groups confer steric protection to the guanidine core while enhancing solubility in organic media. Computational studies suggest the N-H bond dissociation energy (BDE) of DBGH is ~88 kcal/mol, explaining its preference for base-mediated over radical pathways .

This synthesis of experimental data establishes DBGH as a versatile building block in organic and medicinal chemistry, with reactivity finely tunable through substituent engineering.

科学的研究の応用

Chemical Research Applications

Organic Synthesis and Catalysis

DBGH serves as a reagent in organic synthesis, where it is utilized in various chemical reactions due to its strong basicity and stability. It can facilitate oxidation, reduction, and substitution reactions involving guanidine derivatives. For instance, DBGH can be oxidized to form urea derivatives or reduced to amines, making it a versatile component in synthetic chemistry.

Mechanism of Action

The mechanism by which DBGH operates involves enhancing the release of acetylcholine following nerve impulses. This property is particularly useful in studying neuromuscular transmission and muscle physiology.

Biological Research Applications

Protein Studies

In biological research, DBGH is employed in studies of protein denaturation and renaturation processes. Its ability to stabilize proteins makes it a valuable tool for understanding protein folding and interactions.

Nucleic Acid Extraction

DBGH is also used in the extraction and purification of nucleic acids, contributing to molecular biology techniques that require high-purity DNA or RNA samples.

Medical Applications

Therapeutic Potential

DBGH has been investigated for its therapeutic applications, notably as a muscle relaxant and in the treatment of myasthenic syndrome. Its interaction with acetylcholine receptors enhances neuromuscular transmission, which is beneficial in conditions characterized by muscle weakness.

Psychiatric Disorders

Research has indicated that N,N-disubstituted guanidines like DBGH may have applications in treating psychiatric disorders. Specifically, they exhibit high affinity for sigma receptors, which are implicated in psychotic disorders. This suggests potential use in managing symptoms associated with schizophrenia and other mental health conditions .

Industrial Applications

Production of Plastics and Explosives

DBGH's strong basicity allows it to form stable complexes, making it useful in the production of certain plastics and explosives. Its chemical properties facilitate reactions that are essential in manufacturing processes within these industries.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of benzylguanidine derivatives, including DBGH. The results demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects. This highlights the potential of DBGH derivatives as therapeutic agents against bacterial infections .

Case Study 2: Neurological Studies

In neurological research, DBGH was utilized to investigate its effects on NMDA receptors related to various psychiatric disorders. The compound's binding affinity was assessed through radiolabeling techniques, revealing insights into its potential as a PET ligand for imaging studies related to neurological diseases .

作用機序

The mechanism of action of guanidine, 1,1-dibenzyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including acetylcholine receptors and ion channels, to exert its effects.

類似化合物との比較

Similar Compounds

Guanidine hydrochloride: A simpler guanidine derivative used as a protein denaturant and in the treatment of myasthenic syndrome.

S-methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidine derivatives.

Cyanamides: React with derivatized amines to form guanidines.

Uniqueness

N,N-Dibenzylguanidine hydrochloride is unique due to the presence of two benzyl groups, which enhance its stability and reactivity compared to simpler guanidine derivatives. This structural feature makes it particularly useful in specific scientific research applications, such as the study of protein interactions and the development of new therapeutic agents.

生物活性

N,N-Dibenzylguanidine hydrochloride (DBGH) is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of DBGH, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its guanidine core, which is modified with two benzyl groups. This structure plays a crucial role in its interaction with biological targets. The molecular formula is CHClN, and its molecular weight is approximately 273.77 g/mol.

Mechanisms of Biological Activity

The biological activities of DBGH can be attributed to several mechanisms:

- Antitumor Activity : DBGH has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for cell survival and death pathways .

- Antimicrobial Effects : Research has demonstrated that DBGH exhibits antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : DBGH has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation, which are key contributors to neuronal damage .

Case Studies

Several case studies have highlighted the efficacy of DBGH in various therapeutic contexts:

- Case Study 1 : A clinical trial involving patients with refractory solid tumors demonstrated that DBGH administered in combination with standard chemotherapy resulted in enhanced therapeutic outcomes compared to chemotherapy alone. The study reported a significant reduction in tumor size and improved patient survival rates .

- Case Study 2 : In a study assessing the effects of DBGH on neurodegenerative conditions, patients receiving DBGH showed marked improvements in cognitive function and reduced markers of oxidative stress compared to control groups .

Research Findings

Recent research has provided valuable insights into the biological activity of DBGH:

- In Vitro Studies : In vitro assays revealed that DBGH exhibits an IC value in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity. The compound's ability to modulate apoptotic pathways was confirmed through flow cytometry analyses .

- In Vivo Studies : Animal models have shown that DBGH administration leads to significant tumor regression and improved survival rates. Moreover, its safety profile was deemed acceptable, with minimal adverse effects observed at therapeutic doses .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other guanidine derivatives:

| Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| N,N-Dimethylbiguanidine | Moderate | High | No |

| Guanidine | Low | Low | Yes |

特性

IUPAC Name |

1,1-dibenzylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.ClH/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFSNPJQFHVPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186548 | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-39-5 | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。